![molecular formula C14H12BF3O3 B7872952 Boronic acid, B-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-](/img/structure/B7872952.png)
Boronic acid, B-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-
Overview
Description
Boronic acid, B-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- (IUPAC name), is a boronic acid derivative featuring a phenyl ring substituted with a boronic acid group (-B(OH)₂) at the 1-position and a benzyloxy group at the 3-position. The benzyloxy group is further substituted with a 4-(trifluoromethyl)phenyl moiety. This structure combines electron-withdrawing trifluoromethyl (-CF₃) and methoxy (-OCH₂-) groups, which influence its electronic and steric properties. The compound’s molecular formula is C₁₄H₁₂BF₃O₃, with a molecular weight of 296.05 g/mol (estimated from similar compounds in and ).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, B-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-, typically involves the following steps:
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Formation of the Arylboronic Acid Intermediate: : The initial step involves the preparation of the arylboronic acid intermediate. This can be achieved through the electrophilic trapping of an organometallic reagent, such as an aryl lithium or aryl magnesium halide, with a boric ester like trimethyl borate (B(OMe)₃) or triisopropyl borate (B(Oi-Pr)₃) at low temperatures to prevent over-alkylation .
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Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent, such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonate (CF₃SO₃).
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Methoxylation: : The methoxy group is introduced through a nucleophilic aromatic substitution reaction, where a methoxy donor, such as sodium methoxide (NaOMe), reacts with the arylboronic acid intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include the choice of solvents, temperature control, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : Boronic acids can undergo oxidation to form boronic esters or boronic anhydrides. Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate (NaBO₃).
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Reduction: : Reduction of boronic acids can yield boranes or borohydrides. Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.
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Substitution: : Boronic acids are well-known for their role in Suzuki-Miyaura cross-coupling reactions, where they react with halides or pseudohalides in the presence of a palladium catalyst to form biaryl compounds .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), sodium perborate (NaBO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Palladium catalysts, bases like potassium carbonate (K₂CO₃), solvents such as tetrahydrofuran (THF)
Major Products
Oxidation: Boronic esters, boronic anhydrides
Reduction: Boranes, borohydrides
Substitution: Biaryl compounds
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Coupling Reactions
One of the primary applications of boronic acids is in the Suzuki-Miyaura coupling reaction, a powerful method for forming carbon-carbon bonds. The boronic acid moiety (B(OH)₂) can react with organic halides or vinyl derivatives in the presence of a palladium catalyst to yield biaryl compounds. This reaction is crucial for synthesizing complex organic molecules, especially in pharmaceutical chemistry.
Bioorthogonal Chemistry
The presence of the methoxy group (OCH₃) and aromatic rings in B-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- suggests potential applications in bioorthogonal click chemistry. This type of chemistry allows for selective reactions within biological environments, which could be beneficial for drug delivery systems and imaging techniques.
Medicinal Chemistry
Therapeutic Applications
Boronic acids have demonstrated various biological activities, particularly as enzyme inhibitors. B-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- may inhibit serine proteases and certain kinases, making it a candidate for cancer therapy by targeting pathways involved in tumor growth and metastasis. The trifluoromethyl group (CF₃) enhances lipophilicity, potentially improving interaction with biological membranes and increasing metabolic stability.
Case Studies
- Cancer Therapy : Research indicates that boronic acids can selectively inhibit specific enzymes involved in cancer progression. For instance, compounds similar to B-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- have shown promise as inhibitors of proteasomes, which play a critical role in regulating cellular processes related to cancer .
- Inflammatory Diseases : Boronic acid derivatives have been explored as immunoproteasome inhibitors for treating autoimmune diseases. Their ability to modulate immune responses presents a therapeutic avenue worth investigating further .
Materials Science
Development of Novel Materials
The unique properties imparted by the trifluoromethyl group can lead to the development of materials with enhanced electronic characteristics. This is particularly relevant in the creation of sensors and electronic devices where specific interactions with biological or chemical analytes are required.
Mechanism of Action
The mechanism by which boronic acid, B-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-, exerts its effects involves the formation of reversible covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or alter the function of biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design.
Comparison with Similar Compounds
The target compound is compared below with structurally related boronic acids, focusing on substituent effects, physicochemical properties, and biological relevance.
Structural Analogs with Trifluoromethyl or Fluoro Substituents
Key Observations:
Hydrophobicity : The trifluoromethyl group significantly increases logP compared to fluorine or methoxy substituents, enhancing membrane permeability.
Steric Effects : Ortho-substituted CF₃ (e.g., ) destabilizes boronate ester formation due to steric clashes, whereas meta-substitution (target compound) balances steric and electronic effects.
Reactivity and Complex Stability
- Diol Binding : Phenyl boronic acids form stable complexes with 1,2-diols (e.g., saccharides) at physiological pH. The target compound’s CF₃ group may reduce complex stability due to steric hindrance, as seen in .
- pH Sensitivity : α-Hydroxy acid complexes (e.g., glycolic acid) remain stable at low pH (<3) if the acid is sufficiently acidic. The target compound’s trifluoromethyl group may lower the pKa of adjacent hydroxyl groups, extending pH stability.
Biological Activity
Boronic acids, particularly those with trifluoromethyl groups, have garnered significant attention in medicinal chemistry due to their unique biological activities. The compound Boronic acid, B-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- , also known as 3,5-bis(trifluoromethyl)phenylboronic acid, exhibits various biochemical properties that make it a valuable tool in drug development and biological research.
This boronic acid has the molecular formula and is characterized by its trifluoromethyl substituents that enhance its lipophilicity and biological activity. It is primarily utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules .
The biological activity of this compound is largely attributed to its ability to interact with enzymes through reversible covalent bonding. The boronic acid moiety can form stable interactions with serine or threonine residues in the active sites of various enzymes, including proteases and kinases. This binding inhibits enzyme activity, leading to downstream effects on cellular signaling pathways, gene expression, and metabolic processes .
Key Mechanisms:
- Enzyme Inhibition : Boronic acids act as inhibitors by forming covalent bonds with target enzymes.
- Cell Signaling Modulation : They influence key signaling pathways, affecting cellular responses such as proliferation and apoptosis.
- Gene Expression Alteration : By interacting with transcription factors, these compounds can modify gene expression profiles.
Biological Activity Data
The following table summarizes the biological activities associated with Boronic acid, B-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- based on recent studies:
Case Studies
- Antitumor Activity : In a study examining the effects of boronic acids on cancer cell lines, it was found that 3,5-bis(trifluoromethyl)phenylboronic acid significantly inhibited the growth of HCT116 colon cancer cells by inducing apoptosis through proteasome inhibition .
- Enzyme Interaction Studies : Research demonstrated that this compound effectively binds to specific serine residues in proteases, leading to an inhibition profile similar to that of established protease inhibitors like bortezomib .
- Cellular Effects : Experiments showed that treatment with this boronic acid alters the phosphorylation state of key signaling proteins involved in cell cycle regulation, thereby affecting cell proliferation rates across various cell types .
Dosage and Toxicity
The biological effects of Boronic acid, B-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- vary significantly with dosage:
Q & A
Q. Basic: What are the primary synthetic routes for preparing aryl boronic acids with trifluoromethyl and methoxy substituents?
Answer:
Aryl boronic acids with trifluoromethyl and methoxy groups are typically synthesized via palladium-catalyzed Miyaura borylation of halogenated precursors. For example, Suzuki-Miyaura cross-coupling can introduce boronic acid groups to pre-functionalized aryl halides containing trifluoromethyl and methoxy substituents . Key considerations include:
- Use of Pd catalysts (e.g., Pd(dppf)Cl₂) and ligands to enhance reactivity.
- Optimization of reaction conditions (temperature, solvent polarity) to stabilize the boronic acid product.
- Protection/deprotection strategies for reactive groups (e.g., methoxy) during synthesis .
Q. Basic: How can Suzuki-Miyaura cross-coupling reactions be optimized using this boronic acid derivative?
Answer:
Optimization involves:
- Electron-deficient aryl partners : The trifluoromethyl group enhances electrophilicity, favoring coupling with electron-rich partners.
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility and reaction rates.
- Base choice : Carbonate bases (e.g., K₂CO₃) maintain pH for boronate ester formation.
- Catalyst tuning : Pd(PPh₃)₄ or XPhos Pd G3 catalysts enhance efficiency for sterically hindered substrates .
Q. Advanced: What strategies mitigate non-specific interactions when using this boronic acid in glycoprotein capture studies?
Answer:
Non-specific binding arises from secondary interactions (e.g., hydrophobic, electrostatic). Mitigation strategies include:
- Buffer optimization : High-pH borate buffers (pH 8.5–9.5) enhance selective diol-boronate complexation over non-specific interactions .
- Surface functionalization : Immobilizing the boronic acid on carboxymethyl dextran-coated substrates reduces hydrophobicity-driven binding .
- Competitive elution : Using sorbitol or fructose displaces weakly bound proteins .
Q. Advanced: How can mass spectrometry challenges (e.g., dehydration/trimerization) be addressed when analyzing this compound?
Answer:
Boronic acids undergo dehydration to form boroxines, complicating MS analysis. Solutions include:
- Derivatization : Convert boronic acids to boronic esters (e.g., with pinacol) to stabilize the structure .
- Matrix selection : Use 2,5-dihydroxybenzoic acid (DHB) as a MALDI matrix for in situ esterification, suppressing trimerization .
- Low-temperature ionization : ESI-MS at reduced temperatures minimizes thermal degradation .
Q. Advanced: What computational methods aid in designing boronic acid-based therapeutics targeting specific enzymes?
Answer:
Computational approaches include:
- Docking studies : Simulate binding to enzyme active sites (e.g., proteasomes, HIV-1 protease) using software like AutoDock .
- Bioisostere replacement : Replace carboxyl or phosphate groups with boronic acid moieties to enhance binding affinity .
- DFT calculations : Predict electronic effects of substituents (e.g., trifluoromethyl) on boronate ester stability .
Q. Advanced: How does the trifluoromethyl group influence the compound’s electronic properties and reactivity in sensing applications?
Answer:
The electron-withdrawing trifluoromethyl group:
- Enhances Lewis acidity : Strengthens boronic acid-diol binding, critical for glucose sensors .
- Reduces pKa : Facilitates boronate ester formation at physiological pH, improving sensor response .
- Alters fluorescence quenching : Modulates photoinduced electron transfer (PeT) in carbazole-based sensors .
Q. Basic: What analytical techniques are recommended for quantifying trace impurities in boronic acid derivatives?
Answer:
- LC-MS/MS : Validated methods (ICH guidelines) detect impurities <1 ppm. Use C18 columns and acetonitrile/water gradients .
- NMR spectroscopy : ¹¹B NMR identifies boroxine impurities .
- HPLC-UV : Paired with derivatization (e.g., diol complexation) for selective quantification .
Q. Advanced: What role does this boronic acid play in dynamic DNA-templated assembly for prebiotic chemistry studies?
Answer:
The boronic acid enables reversible DNA ligation via boronate ester formation with ribonucleotides. Applications include:
- Template-directed synthesis : Programmable assembly of DNA strands under enzyme-free conditions .
- Prebiotic mimicry : Simulates early nucleic acid evolution using pH-responsive, self-correcting linkages .
Q. Basic: How does the presence of electron-withdrawing groups (e.g., trifluoromethyl) affect the stability of boronic esters?
Answer:
Electron-withdrawing groups:
- Increase ester stability : By lowering the pKa of the boronic acid, enhancing diol binding at neutral pH .
- Accelerate coupling kinetics : Improve reaction rates in Suzuki-Miyaura cross-coupling .
- Reduce hydrolysis : Hydrolytic resistance in aqueous environments benefits biomedical applications .
Q. Advanced: Can this boronic acid be integrated into glucose-responsive polymers for biomedical applications?
Answer:
Yes, design considerations include:
- Polymer backbone : Use poly(acrylamidophenylboronic acid) for solubility switching in glucose-rich environments .
- Crosslinking control : Adjust pH to prevent boroxine formation while maintaining glucose sensitivity .
- In vivo compatibility : Optimize substituents (e.g., trifluoromethyl) to reduce off-target binding .
Properties
IUPAC Name |
[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BF3O3/c16-14(17,18)11-6-4-10(5-7-11)9-21-13-3-1-2-12(8-13)15(19)20/h1-8,19-20H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHNWRXALBFJMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC2=CC=C(C=C2)C(F)(F)F)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BF3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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